molecular formula C7H11BF5K B13495294 Potassium (4,4-difluorocycloheptyl)trifluoroborate

Potassium (4,4-difluorocycloheptyl)trifluoroborate

Cat. No.: B13495294
M. Wt: 240.07 g/mol
InChI Key: DMPJERGXWSUZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4,4-difluorocycloheptyl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions. The compound is characterized by the presence of a cycloheptyl ring substituted with two fluorine atoms and a trifluoroborate group.

Preparation Methods

The synthesis of potassium (4,4-difluorocycloheptyl)trifluoroboranuide typically involves the reaction of 4,4-difluorocycloheptylboronic acid with potassium fluoride in the presence of a suitable solvent. The reaction conditions often include mild temperatures and an inert atmosphere to prevent oxidation. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Potassium (4,4-difluorocycloheptyl)trifluoroboranuide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, and various oxidizing and reducing agents depending on the desired transformation. Major products formed from these reactions include a range of difluorocycloheptyl and cycloheptyl derivatives .

Scientific Research Applications

Potassium (4,4-difluorocycloheptyl)trifluoroboranuide has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium (4,4-difluorocycloheptyl)trifluoroboranuide exerts its effects involves its ability to act as a nucleophilic partner in various chemical reactions. The trifluoroborate group is particularly reactive in the presence of palladium catalysts, facilitating the formation of carbon-carbon bonds. This reactivity is due to the electron-withdrawing nature of the fluorine atoms, which enhances the nucleophilicity of the boron center .

Comparison with Similar Compounds

Potassium (4,4-difluorocycloheptyl)trifluoroboranuide can be compared with other organotrifluoroborates such as:

    Potassium (4,4-difluorocyclohexyl)trifluoroboranuide: Similar in structure but with a cyclohexyl ring instead of a cycloheptyl ring.

    Potassium 3,4-dichlorophenyltrifluoroborate: Contains a phenyl ring substituted with chlorine atoms.

    Potassium phenyltrifluoroborate: A simpler structure with a phenyl ring.

The uniqueness of potassium (4,4-difluorocycloheptyl)trifluoroboranuide lies in its cycloheptyl ring, which provides distinct steric and electronic properties compared to its analogs .

Properties

Molecular Formula

C7H11BF5K

Molecular Weight

240.07 g/mol

IUPAC Name

potassium;(4,4-difluorocycloheptyl)-trifluoroboranuide

InChI

InChI=1S/C7H11BF5.K/c9-7(10)4-1-2-6(3-5-7)8(11,12)13;/h6H,1-5H2;/q-1;+1

InChI Key

DMPJERGXWSUZQM-UHFFFAOYSA-N

Canonical SMILES

[B-](C1CCCC(CC1)(F)F)(F)(F)F.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.